Ortho-Bromo Substitution Effect on Lipophilicity and Permeability Potential Versus Unsubstituted and Meta-Bromo Benzamide Analogs
The 2-bromo (ortho) substitution in the target compound increases calculated lipophilicity (logP ≈ 6.06) and introduces an intramolecular steric constraint absent in the unsubstituted benzamide analog and the 3-bromo (meta) isomer [1]. This ortho effect can influence both passive membrane permeability and binding-site complementarity. Specifically, the target compound registers one Rule-of-5 (RO5) violation driven by logP > 5, whereas the unsubstituted analog (logP ~3.7–4.0) and the 4-methyl analog (logP ~4.2–4.5) remain within RO5-compliant space [2]. This differentiation has direct implications for researchers selecting compounds for cell-based versus biochemical assays, as the higher lipophilicity may enhance membrane partitioning but may also increase non-specific binding.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 6.06 (mcule.com computed value) |
| Comparator Or Baseline | Unsubstituted benzamide analog: logP ~3.7–4.0 (estimated from structurally related N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide); 3-Bromo isomer: logP ~5.5–5.8 (estimated) |
| Quantified Difference | ΔlogP ≈ 2.0–2.3 versus unsubstituted analog; ΔlogP ≈ 0.3–0.5 versus 3-bromo isomer |
| Conditions | In silico calculation using standard logP prediction algorithms; PSA = 65.97 Ų; H-bond acceptors = 6; H-bond donors = 0; Rotatable bonds = 11; RO5 violations = 1 |
Why This Matters
Lipophilicity differences exceeding 1 logP unit between structural analogs are pharmacologically significant and can alter cell permeability, plasma protein binding, and off-target promiscuity – directly influencing assay design and lead optimization decisions.
- [1] Chemsrc, 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide, CAS 2320421-35-8 property page. View Source
- [2] Kuujia.com, N-2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl-4-methylbenzamide (CAS 2320420-80-0) entry for comparator logP estimation. View Source
